molecular formula C25H28N4O4 B3062408 2,3-Piperidinedicarboxamide, N3-hydroxy-1-methyl-N2-(4-((2-methyl-4-quinolinyl)methoxy)phenyl)-, (2S,3S)- CAS No. 252918-63-1

2,3-Piperidinedicarboxamide, N3-hydroxy-1-methyl-N2-(4-((2-methyl-4-quinolinyl)methoxy)phenyl)-, (2S,3S)-

Cat. No.: B3062408
CAS No.: 252918-63-1
M. Wt: 448.5 g/mol
InChI Key: RJSKOAOWDAMMHR-GMAHTHKFSA-N
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Description

IM-491 is a compound known for its role as a tumor necrosis factor-alpha converting enzyme inhibitor . This enzyme is crucial in the inflammatory response, and inhibiting it can have significant therapeutic implications, particularly in diseases characterized by excessive inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of IM-491 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often involve the use of specific catalysts and solvents to achieve the desired purity and yield .

Industrial Production Methods: Industrial production of IM-491 typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: IM-491 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

IM-491 has a wide range of applications in scientific research, including:

Mechanism of Action

IM-491 exerts its effects by inhibiting the tumor necrosis factor-alpha converting enzyme. This enzyme is responsible for the conversion of tumor necrosis factor-alpha from its inactive precursor to its active form. By inhibiting this enzyme, IM-491 reduces the levels of active tumor necrosis factor-alpha, thereby modulating the inflammatory response. The molecular targets and pathways involved include the tumor necrosis factor-alpha signaling pathway and related inflammatory cascades .

Comparison with Similar Compounds

IM-491 is unique in its specific inhibition of the tumor necrosis factor-alpha converting enzyme. Similar compounds include:

IM-491 stands out due to its specific targeting and inhibition of the tumor necrosis factor-alpha converting enzyme, making it a valuable tool in both research and potential therapeutic applications .

Properties

CAS No.

252918-63-1

Molecular Formula

C25H28N4O4

Molecular Weight

448.5 g/mol

IUPAC Name

(2S,3S)-3-N-hydroxy-1-methyl-2-N-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]piperidine-2,3-dicarboxamide

InChI

InChI=1S/C25H28N4O4/c1-16-14-17(20-6-3-4-8-22(20)26-16)15-33-19-11-9-18(10-12-19)27-25(31)23-21(24(30)28-32)7-5-13-29(23)2/h3-4,6,8-12,14,21,23,32H,5,7,13,15H2,1-2H3,(H,27,31)(H,28,30)/t21-,23-/m0/s1

InChI Key

RJSKOAOWDAMMHR-GMAHTHKFSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)NC(=O)[C@@H]4[C@H](CCCN4C)C(=O)NO

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)NC(=O)C4C(CCCN4C)C(=O)NO

Origin of Product

United States

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